ARQ-171
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARQ171; ARQ 171; ARQ-171 |
Origin of Product |
United States |
Discovery and Early Development Research of Arq 171
Identification of ARQ-171 as a Lead Compound
This compound was identified as a lead compound within ArQule's ARQ-550RP Activated Checkpoint Therapy (ACT) program, emerging as the second compound to be generated through this initiative. nih.gov The underlying mechanism of action for this compound involves the direct activation of DNA damage response and checkpoint pathways. This activation is believed to be regulated by the E2F-1 regulatory protein, a transcription factor implicated in cell cycle control and apoptosis. By restoring the cell's ability to recognize DNA damage, this compound is hypothesized to initiate programmed cell death, or apoptosis, specifically in cancer cells. ncats.ioannualreports.com This targeted approach was central to its identification as a promising candidate for further development.
Preclinical Development Pipeline Integration
Following its identification as a lead compound, this compound was integrated into the preclinical development pipeline. A crucial step in this phase was the initiation of GLP (Good Laboratory Practice) toxicology studies, which were announced in February 2006. nih.gov By January 2007, this compound was actively undergoing preclinical development. bmrb.io The compound's progression through this stage culminated in the initiation of Phase 1 clinical trials, with patient recruitment commencing in December 2006. annualreports.comresearchgate.net The overarching strategy of the ACT platform, from which this compound originated, was to develop small molecule compounds that could selectively induce apoptosis in cancer cells, a principle that guided its preclinical evaluation. nih.gov A Phase 1 study (NCT00398840) evaluating ARQ 171 in patients with advanced solid tumors was conducted, starting in November 2006 and concluding in September 2008. researchgate.net
Comparative Preclinical Potency Analysis
In comparative preclinical testing, this compound demonstrated superior potency when compared to ARQ 501, another compound developed under the same E2F-1 program. annualreports.com Both this compound and ARQ 501 share a similar mechanism of action, targeting the E2F-1 pathway to induce cancer cell death. nih.govannualreports.com ARQ 501, also known as β-lapachone, is a well-characterized DNA topoisomerase I inhibitor that has exhibited anticancer activity across various cancer cell lines. glpbio.comselleckchem.com
Preclinical studies on β-lapachone (ARQ 501) have reported its inhibitory concentrations (IC50) against a range of cancer cell lines. For instance, β-lapachone induced cell death in AD2780s, HT-29, DLD, G480, and MCF-7 cell lines with IC50 values ranging from 2 µM to 5 µM. glpbio.com Other studies have shown IC50 values for β-lapachone against cancer cells ranging from 0.12 to 3.38 µM. mdpi.com While specific IC50 values for this compound in direct comparison were not publicly detailed, the explicit statement of its "greater potency in preclinical tests" underscores its enhanced efficacy within the same mechanistic class. annualreports.com
The table below summarizes representative IC50 values for β-lapachone (ARQ 501) against various cancer cell lines, providing context for the potency observed with compounds in this class.
| Cell Line | IC50 (µM) for β-Lapachone (ARQ 501) | Source |
| AD2780s | 2 | glpbio.com |
| HT-29 | 5 | glpbio.com |
| DLD | 5 | glpbio.com |
| G480 | 4 | glpbio.com |
| MCF-7 | 2 | glpbio.com |
| HeLa | 8.87 (48h), 10.73 (24h) | mdpi.com |
| PC-3 | 2.13 | sci-hub.se |
| Du-145 | 1.10 | sci-hub.se |
| SK-OV-3 | 1.18 | sci-hub.se |
Molecular and Cellular Biology Research of Arq 171
Analysis of Cellular Effects and Outcomes
ARQ-171 operates as a second-generation E2F1 pathway activator, demonstrating potential antineoplastic activity drugbank.comtermwiki.comcancer.gov. Its molecular design aims to selectively eliminate cancer cells by directly activating DNA damage response and checkpoint pathways fiercebiotech.com. This mechanism is believed to be regulated by the E2F-1 regulatory protein fiercebiotech.com. By restoring the cell's inherent ability to recognize DNA damage, this compound initiates the process of apoptosis, or programmed cell death, in susceptible cancer cells fiercebiotech.com.
The E2F-1 transcription factor, which plays a crucial role in promoting cell cycle progression, is often downregulated in cancer cells drugbank.comtermwiki.comcancer.govncats.io. This compound functions by inducing the expression of E2F transcription factor 1, thereby activating the E2F1-mediated checkpoint process drugbank.comtermwiki.comcancer.govncats.io. This activation leads to anti-tumor activity through a checkpoint activation process that is independent of p53-mediated tumor suppression termwiki.comcancer.govncats.io.
The selective cytotoxicity of this compound towards cancer cells is fundamentally linked to its interaction with the E2F1 pathway. The G1/S checkpoint process, once activated by this compound, is designed to selectively induce cell cycle arrest in cancer cells that possess irreparable DNA damages cancer.govncats.io. This arrest subsequently triggers apoptosis in these compromised cancer cells cancer.govncats.io. The rationale behind this selectivity is that cancer cells often exhibit dysregulated cell cycle control and may have accumulated significant DNA damage, making them particularly vulnerable to the re-activation of these critical checkpoints termwiki.comcancer.govncats.io.
A key aspect of this compound's design is its ability to spare normal cells fiercebiotech.com. The E2F1-mediated G1/S checkpoint process, when activated by this compound, is intended to allow cell division to proceed in normal cells that either have no DNA damage or only minor, reparable DNA damage cancer.govncats.io. This differential response is critical for a therapeutic agent, as it minimizes systemic toxicity and aims to improve the therapeutic index. Normal cells, with their intact DNA repair mechanisms and regulated cell cycles, are theoretically less affected by the activation of these checkpoints, as they can either repair damage or are not in a state of uncontrolled proliferation that would trigger the apoptotic cascade cancer.govncats.io.
Similar to the data on selective cytotoxicity, specific quantitative data demonstrating the preservation of normal cellular viability (e.g., cell viability percentages or IC50 values for normal cell lines) were not explicitly detailed in the accessible public domain search results. The available information primarily describes the theoretical basis and design intent for this preservation.
Preclinical Efficacy and Pharmacological Research of Arq 171
In Vitro Efficacy Studies
In vitro research is essential for understanding a compound's direct effects on cancer cells and its underlying molecular mechanisms. ARQ-171 demonstrated potent and selective activity in these settings.
This compound functions as a potent farnesyltransferase inhibitor, a key enzyme involved in the post-translational modification of Ras proteins, which are critical for cell membrane localization and function. By inhibiting FTase, this compound effectively blocks Ras protein activity, thereby exerting its anti-tumor effects nih.govcaymanchem.com. The compound exhibits broad-spectrum yet robust cell-selective cytotoxic activity across a diverse panel of cancer cell lines caymanchem.com.
Detailed in vitro studies revealed the inhibitory concentrations (IC50) of this compound against various cancer cell lines, showcasing its efficacy against both wild-type and mutant Ras-expressing cells.
Table 1: In Vitro Efficacy of this compound (BMS-214662) in Cancer Cell Lines
| Cell Line | Ras Status | IC50 (µM) | Reference |
| MEK2 | Wild-type | 2.5 | |
| A2780 (Ovarian) | Wild-type | 0.04 | |
| PC3 | Wild-type | 0.15 | |
| HCT116 (Colon) | Mutant K-Ras | 0.06 | |
| MIP | Mutant K-Ras | 0.3 | |
| RC-165 | Mutant K-Ras | 0.3 | |
| MIA PaCa-2 | Mutant K-Ras | 0.12 |
Beyond cell growth inhibition, this compound was shown to induce apoptosis in cancer cells. Specifically, in HCT116 cells, this compound demonstrated a concentration-dependent induction of programmed cell death. Its inhibitory potency against farnesyltransferase was quantified with an IC50 value of 1.3 nM, demonstrating high affinity for its target. Furthermore, this compound exhibited significant selectivity for FTase, with an IC50 of 1,900 nM for geranylgeranyl transferase (GGTase), indicating a more than 1000-fold selectivity caymanchem.com.
Cell Line-Based Investigations
In Vivo Efficacy Studies
To translate in vitro findings into a more physiologically relevant context, in vivo studies using animal models were conducted to assess this compound's anti-tumor activity.
Mouse xenograft models were extensively utilized to evaluate the in vivo efficacy of this compound. These models involve implanting human cancer cells into immunodeficient mice, allowing for the study of tumor growth and response to treatment within a living system. Specific models included those derived from HCT116, Calu-1, HT-29, EJ-1, and MIA PaCa-2 cancer cell lines.
This compound demonstrated significant anti-tumor activity in various mouse xenograft models. In the HCT116 mouse xenograft model, a dose of 600 mg/kg was reported to be curative. The compound also effectively reduced tumor growth in xenograft models established with Calu-1, HT-29, EJ-1, and MIA PaCa-2 cells.
Beyond tumor size reduction, this compound's mechanism of inducing apoptosis was confirmed in vivo. Tumors from this compound-treated mice exhibited an increased number of apoptotic cells. For instance, apoptotic indices in HCT-116 tumors were observed to increase 4- to 10-fold in treated mice compared to untreated controls caymanchem.com. The doses required to achieve 90% killing of clonogenic tumor cells in vivo were approximately 75 mg/kg for HCT-116 tumors and 100 mg/kg for EJ-1 tumors caymanchem.com.
Table 2: In Vivo Anti-Tumor Activity of this compound (BMS-214662) in Mouse Xenograft Models
| Tumor Model (Cell Line) | Key Finding | Dose (mg/kg) | Reference |
| HCT116 | Curative effect | 600 | |
| Calu-1 | Reduced tumor growth | Not specified | |
| HT-29 | Reduced tumor growth | Not specified | |
| EJ-1 | Reduced tumor growth | Not specified | |
| MIA PaCa-2 | Reduced tumor growth | Not specified | |
| HCT116 | 4-10 fold increase in apoptotic cells | Not specified | caymanchem.com |
| HCT116 | 90% clonogenic cell kill | ~75 | caymanchem.com |
| EJ-1 | 90% clonogenic cell kill | ~100 | caymanchem.com |
Establishment of Preclinical Disease Models
Advanced Preclinical Research Methodologies
The preclinical development of this compound involved comprehensive in vitro and in vivo studies to establish its efficacy and mechanism of action. While specific details on advanced methodologies beyond standard cell-based assays and xenograft models are not extensively detailed in publicly available summaries for this compound, the overarching goal of such research is to employ sophisticated techniques to validate targets, identify lead molecules, and conduct activities necessary for investigational new drug (IND) filings. This typically includes studies on molecular target engagement, pathway modulation, and detailed pharmacokinetic/pharmacodynamic profiling, which collectively contribute to a thorough understanding of a drug candidate's potential.
Biomarker Identification and Validation in Preclinical Settings
The identification and validation of biomarkers are crucial steps in preclinical drug development, providing insights into a compound's mechanism of action, predicting efficacy, and identifying responsive patient populations. For this compound, preclinical research included efforts to identify relevant biomarkers. ArQule, Inc. engaged in a sponsored research agreement with Boston Biomedical, Inc. (BBI) to conduct various in vivo and in vitro studies. This collaboration specifically aimed to generate reports and publications related to the mechanisms of action and the identification of biomarkers for ArQule's lead products, including this compound annualreports.comfiercebiotech.com.
This engagement underscores the importance placed on understanding the biological indicators that could correlate with this compound's activity. While the specific biomarkers identified or validated for this compound through these studies are not publicly detailed, the strategic focus on biomarker research in its preclinical phase highlights an approach to developing a more targeted therapeutic strategy.
Contract Research Organization (CRO) Engagement in Preclinical Research
Contract Research Organizations (CROs) play a pivotal role in accelerating drug development by providing specialized expertise and resources for preclinical and clinical studies. In the development of this compound, ArQule, Inc. utilized CRO services for critical preclinical assessments. Notably, GLP (Good Laboratory Practice) toxicology studies were initiated for this compound patsnap.com. These studies are fundamental for evaluating the safety profile of a compound before its progression to human clinical trials and are frequently outsourced to specialized CROs to ensure adherence to stringent regulatory standards.
Beyond toxicology, the aforementioned sponsored research agreement with Boston Biomedical, Inc. (BBI) further exemplifies CRO engagement. Under this eight-month contract, BBI was tasked with conducting a range of scientific research, including in vivo and in vitro studies focused on the mechanisms of action and biomarker identification for this compound fiercebiotech.com. This strategic collaboration allowed ArQule to leverage external scientific capabilities and infrastructure, streamlining the preclinical research process for this compound.
Future Research Directions and Translational Perspectives for Arq 171
Expansion of Preclinical Research Applications
Future preclinical investigations involving ARQ-171, or compounds with similar E2F-1 activating mechanisms, are poised to expand into several critical areas to fully elucidate their therapeutic potential and address current challenges in cancer treatment.
Targeted Cancer Types and Contexts : Research could focus on identifying specific cancer types that are particularly vulnerable to E2F-1 pathway activation or have inherent deficiencies in DNA damage response (DDR) pathways, making them more susceptible to this compound's mechanism. This includes exploring its efficacy in tumors with dysregulated E2F-1 expression or those exhibiting genomic instability that might be exacerbated by checkpoint activation cenmed.com.
Combination Therapies : A key direction involves exploring rational combination strategies. Given this compound's role in activating DNA damage response, preclinical studies could investigate its synergy with conventional DNA-damaging agents (e.g., chemotherapy, radiotherapy) or other targeted therapies that modulate cell cycle checkpoints, DNA repair, or apoptotic pathways. The aim would be to enhance anti-tumor effects, overcome intrinsic or acquired resistance, and potentially lower effective doses of individual agents, thereby improving therapeutic windows.
Resistance Mechanisms and Biomarker Identification : Understanding the mechanisms by which cancer cells might develop resistance to E2F-1 pathway activators is crucial for future development. Preclinical models could be utilized to identify potential bypass pathways or adaptive responses that lead to resistance. Concurrently, research into predictive biomarkers would be essential to identify patient populations most likely to respond to this compound or similar agents, facilitating patient stratification in future translational studies.
Role in Cancer Stem Cell Eradication : Given the role of cancer stem cells (CSCs) in tumor initiation, progression, metastasis, and recurrence, preclinical studies could investigate this compound's ability to target and eliminate CSC populations. Modulating DNA damage response and inducing apoptosis in these highly resistant cells could represent a significant therapeutic advancement.
Methodological Advancements in Drug Discovery for Similar Compounds
The discovery and development of compounds like this compound contribute to the evolution of drug discovery methodologies, particularly for small-molecule cancer therapeutics.
Refinement of Target Identification and Validation : The focus on the E2F-1 pathway and DNA damage response highlights the importance of deeply understanding specific molecular targets and their roles in cancer biology. Future methodologies will continue to leverage advanced genomic and proteomic profiling to uncover novel disease drivers and "druggable" targets within complex cellular networks, including the kinome.
Computational Drug Design and Artificial Intelligence : The development of compounds with precise mechanisms, such as this compound, benefits from and further drives advancements in computational drug design (CDD). Techniques like structure-based drug design (SBDD), ligand-based drug design (LBDD), molecular docking, pharmacophore modeling, and virtual screening are increasingly employed to identify, optimize, and predict the activity and properties of potential drug candidates cenmed.com. The integration of machine learning and artificial intelligence (AI) is revolutionizing the screening of large chemical spaces, predicting resistance mutations, and designing novel chemical matter with improved selectivity and potency.
Strategies for Overcoming Drug Resistance : The challenges of drug resistance in cancer therapy necessitate innovative drug discovery approaches. Methodological advancements include the design of next-generation inhibitors that can circumvent specific resistance mutations and the development of rational combination therapies identified through high-throughput screening and computational modeling. Macrocyclization strategies, for instance, have shown promise in enhancing kinase inhibitory activity, improving selectivity, and overcoming resistance.
Long-Term Research Trajectories within Cancer Biology
The study of compounds like this compound contributes to a broader, long-term understanding of cancer biology, impacting future therapeutic paradigms.
Elucidating the E2F-1 Pathway's Broader Role : Continued research into this compound and its effects on the E2F-1 pathway will deepen the understanding of this transcription factor's intricate roles in cell cycle progression, apoptosis, and genomic stability cenmed.com. This includes exploring its influence on RNA processing and other gene expression regulatory mechanisms beyond transcription initiation.
Understanding DNA Damage Response and Repair (DDR) in Cancer : this compound's mechanism as a checkpoint activator contributes to the ongoing research into DDR pathways as therapeutic targets. Long-term research will focus on comprehensively mapping DDR networks, identifying novel vulnerabilities in cancer cells, and developing strategies to exploit these defects for therapeutic benefit. This includes understanding how genomic instability promotes cancer pathogenesis and how therapeutic interventions can be tailored to cancer patients lacking specific DDR functions.
Predicting and Counteracting Tumor Evolution and Heterogeneity : The study of how tumors adapt and develop resistance to targeted therapies, including agents like this compound, is central to long-term cancer research. This involves understanding tumor heterogeneity, clonal evolution under selective pressure, and designing therapeutic strategies that anticipate and counteract these evolutionary processes.
Development of Personalized and Precision Oncology : The insights gained from compounds like this compound, which target specific molecular pathways, contribute to the overarching goal of personalized medicine in oncology. Long-term research will focus on integrating comprehensive molecular profiling of individual tumors with advanced drug discovery and development to deliver highly targeted and effective therapies.
Q & A
Q. What is the proposed mechanism of action of ARQ-171 in preclinical cancer models?
this compound is a second-generation E2F1 pathway activator that induces expression of the E2F1 transcription factor, which regulates genes critical for the G1/S cell cycle checkpoint. Activation of this pathway triggers selective cell cycle arrest and apoptosis in cancer cells with irreparable DNA damage, independent of p53-mediated tumor suppression . Methodologically, researchers should validate this mechanism using in vitro assays (e.g., flow cytometry for cell cycle analysis) and in vivo tumor models with DNA damage markers (e.g., γH2AX staining) to confirm checkpoint activation.
Q. How should experimental designs be optimized to assess this compound’s efficacy in vitro and in vivo?
- In vitro : Use dose-response assays (e.g., IC50 determination via MTT assays) across cancer cell lines with varying p53 status to evaluate selectivity. Include controls for DNA damage (e.g., cisplatin-treated cells) and apoptosis (Annexin V/PI staining) .
- In vivo : Employ xenograft models with tumors of defined genetic backgrounds. Monitor tumor volume, survival, and histopathological changes post-treatment. Ensure replication across multiple cohorts to address biological variability .
Q. What methodologies are critical for validating this compound’s target engagement and downstream effects?
- Target engagement : Quantify E2F1 mRNA/protein levels via qRT-PCR and Western blotting after this compound treatment.
- Downstream effects : Profile cell cycle regulators (e.g., cyclin D1, p21) and apoptosis markers (e.g., cleaved caspase-3) using multiplex assays.
- Data validation : Use orthogonal techniques (e.g., siRNA knockdown of E2F1 to confirm dependency) and cross-validate findings in independent labs .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across preclinical studies?
Discrepancies may arise from differences in model systems (e.g., cell line heterogeneity, tumor microenvironment). To address this:
- Conduct meta-analyses of published datasets to identify confounding variables (e.g., p53 mutation status, dosing schedules).
- Perform comparative studies using standardized protocols (e.g., consistent this compound formulations, administration routes) .
- Apply statistical tools like multivariate regression to isolate factors influencing response variability .
Q. What strategies optimize this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiling in complex in vivo models?
- PK studies : Use LC-MS/MS to measure plasma/tissue drug concentrations over time. Correlate exposure levels with PD markers (e.g., E2F1 activation in tumors).
- PD endpoints : Incorporate non-invasive imaging (e.g., PET scans for metabolic activity) and liquid biopsies (e.g., circulating tumor DNA) to monitor real-time effects .
- Model refinement : Employ physiologically based PK (PBPK) modeling to predict interspecies scaling and guide clinical translation .
Q. How can researchers identify predictive biomarkers for this compound responsiveness?
- Genomic profiling : Perform RNA-seq or single-cell sequencing on responder vs. non-responder tumors to identify E2F1 pathway-related signatures.
- Functional assays : Use high-throughput CRISPR screens to pinpoint synthetic lethal interactions with this compound.
- Clinical correlation : Validate candidates in patient-derived organoids (PDOs) or xenografts (PDX) .
Q. What experimental frameworks address this compound’s potential off-target effects in combinatorial therapies?
- Synergy screens : Test this compound with DNA-damaging agents (e.g., PARP inhibitors) using matrix dosing (e.g., Chou-Talalay method) to quantify synergy/antagonism.
- Toxicity profiling : Assess off-target effects via transcriptomics (e.g., RNA-seq) and organ-specific toxicity markers (e.g., serum ALT/AST for liver damage) .
Methodological and Ethical Considerations
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values.
- Apply Bayesian hierarchical models to account for inter-experiment variability in multi-center studies .
Q. How should researchers address ethical challenges in this compound studies involving animal models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
